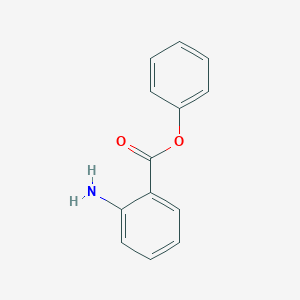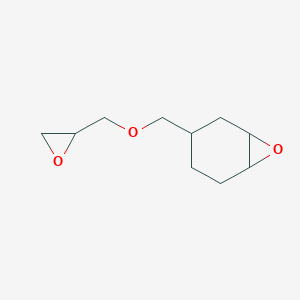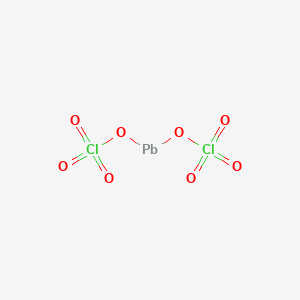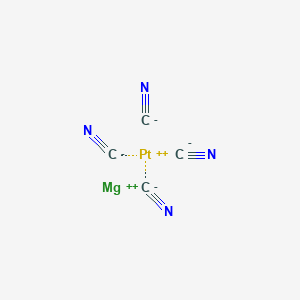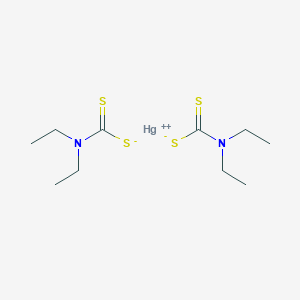
Mercuric diethylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric diethylcarbamodithioic acid, also known as Mercuric diethyldithiocarbamate (Hg(DDC)2), is a chelating agent that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Hg(DDC)2 has been extensively studied for its ability to chelate heavy metals, and its potential use in the treatment of heavy metal poisoning.
Mecanismo De Acción
Hg(DDC)2 acts as a chelating agent by binding to heavy metals and forming stable complexes. This prevents the heavy metals from interacting with biological molecules and causing damage. Hg(DDC)2 has been shown to be highly effective at chelating mercury, lead, and cadmium.
Efectos Bioquímicos Y Fisiológicos
Hg(DDC)2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in various tissues, including the liver, kidney, and brain. Hg(DDC)2 has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Hg(DDC)2 in lab experiments is its ability to chelate heavy metals with high efficiency. This allows researchers to study the effects of heavy metal exposure on biological systems without the confounding effects of heavy metal toxicity. However, one limitation of using Hg(DDC)2 is its potential toxicity to cells and tissues. Careful dosing and monitoring is required to ensure that Hg(DDC)2 does not cause unintended toxicity.
Direcciones Futuras
There are a number of potential future directions for research on Hg(DDC)2. One area of interest is the development of new chelating agents that are more effective and less toxic than Hg(DDC)2. Another area of interest is the use of Hg(DDC)2 in the treatment of heavy metal poisoning in humans. Hg(DDC)2 has been shown to be effective in animal models, and further research is needed to determine its safety and efficacy in humans. Additionally, further research is needed to elucidate the mechanisms of action of Hg(DDC)2, and to better understand its effects on biological systems.
Métodos De Síntesis
Hg(DDC)2 is synthesized by reacting diethylamine with carbon disulfide to form diethylcarbamodithioic acid (DDC). This is then reacted with mercuric chloride to form Hg(DDC)2. The resulting compound is purified by recrystallization.
Aplicaciones Científicas De Investigación
Hg(DDC)2 has been used extensively in scientific research as a chelating agent for heavy metals. It has been used to study the toxic effects of heavy metals such as lead, cadmium, and mercury on various biological systems. Hg(DDC)2 has also been used to study the effects of heavy metal exposure on the central nervous system, cardiovascular system, and immune system.
Propiedades
Número CAS |
14239-51-1 |
|---|---|
Nombre del producto |
Mercuric diethylcarbamodithioic acid |
Fórmula molecular |
C10H20HgN2S4 |
Peso molecular |
497.1 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C5H11NS2.Hg/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
JHEGNJAPJQBVAU-UHFFFAOYSA-L |
SMILES isomérico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



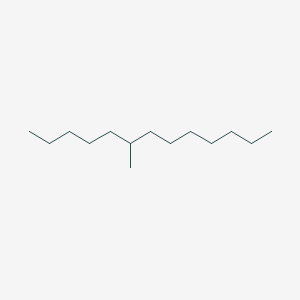
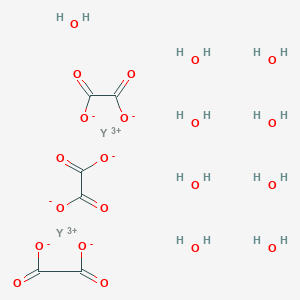
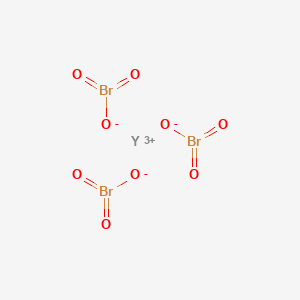
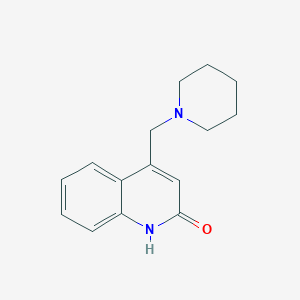
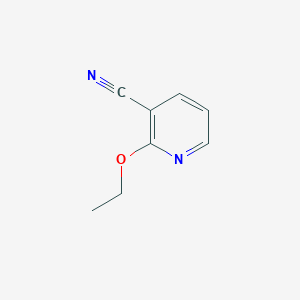
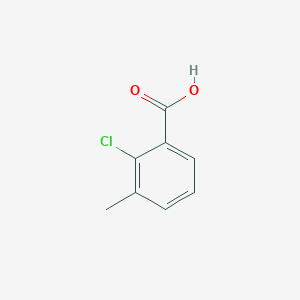

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
